

# Q134R Phase 1 Clinical Trial: A Technical Overview

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## Compound of Interest

Compound Name: Q134R

Cat. No.: B8210124

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## Abstract

**Q134R**, an 8-hydroxyquinoline derivative, is a novel small molecule compound with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. Developed by Avidin Ltd., this compound has demonstrated neuroprotective and cognitive-enhancing properties in preclinical studies. Its mechanism of action is centered around the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, without direct inhibition of calcineurin, and the stabilization of Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ). A Phase 1a clinical trial (EudraCT Number: 2016-000368-40) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of **Q134R** in healthy volunteers. This technical guide synthesizes the available data on the **Q134R** Phase 1 clinical trial, presenting a concise overview of its findings and the compound's proposed mechanism of action. While detailed quantitative data from the Phase 1 study are not publicly available, this document provides a comprehensive summary of the qualitative results and the foundational preclinical information.

## Introduction

Neuroinflammation and aberrant signaling pathways are increasingly recognized as key contributors to the pathogenesis of neurodegenerative disorders. The calcineurin-NFAT signaling cascade, in particular, has been implicated in the neuronal stress response and cognitive decline associated with Alzheimer's disease. **Q134R** emerges as a promising therapeutic candidate by selectively targeting NFAT-mediated transcription, potentially

mitigating the downstream pathological effects without the broader immunosuppressive effects associated with direct calcineurin inhibitors.[1][2] Furthermore, its ability to stabilize HIF-1 $\alpha$  suggests a multi-faceted mechanism of action that could confer additional neuroprotective benefits. This guide provides an in-depth look at the initial human safety and pharmacokinetic profile of **Q134R** as established in its Phase 1 clinical evaluation.

## Phase 1 Clinical Trial Results

The initial clinical investigation of **Q134R** was a Phase 1a, single-blind, randomized, placebo-controlled study designed to assess the safety and pharmacokinetics of single ascending doses in healthy male volunteers.[3][4]

### Safety and Tolerability

The study concluded that **Q134R** is safe and well-tolerated in humans.[1] Adverse events reported were mild to moderate in nature, with no significant safety concerns identified.[3]

Parameter	Result
Overall Safety	Safe and well-tolerated[1]
Adverse Events	Mild to moderate[3]
Reported Side Effects	Headache (reported in both placebo and treated groups)[3]

### Pharmacokinetics

The pharmacokinetic profile of **Q134R** following oral administration demonstrated rapid absorption and dose-proportional plasma concentrations.[5]

Parameter	Finding
Time to Maximum Concentration (Tmax)	2 hours[5]
Plasma Concentration Decline	Slow decrease up to 7 hours post-administration[5]
Dose Proportionality	Plasma levels were proportional to the administered doses[5]

## Experimental Protocols

Detailed experimental protocols for the Phase 1 clinical trial are not publicly available. However, based on standard practice for such trials, the methodology likely included the following components.

## Study Design

A single-center, randomized, single-blind, placebo-controlled, single ascending dose design was employed.[4]

## Participant Population

The study enrolled 20 healthy male volunteers.[3]

## Investigational Product Administration

**Q134R** was administered as single oral doses in escalating dose cohorts. The specific dose levels have not been publicly disclosed.

## Pharmacokinetic Assessment

Blood samples were collected at predefined time points post-dose to characterize the plasma concentration-time profile of **Q134R**.

## Safety Assessment

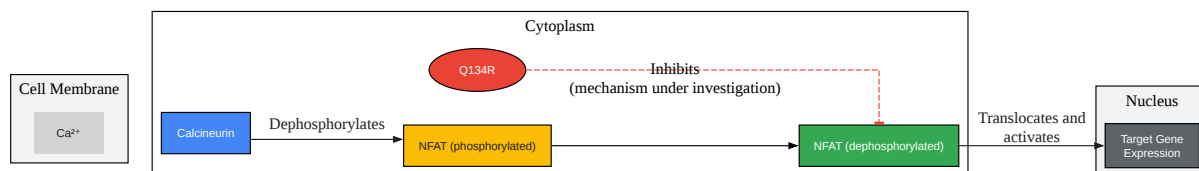
Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

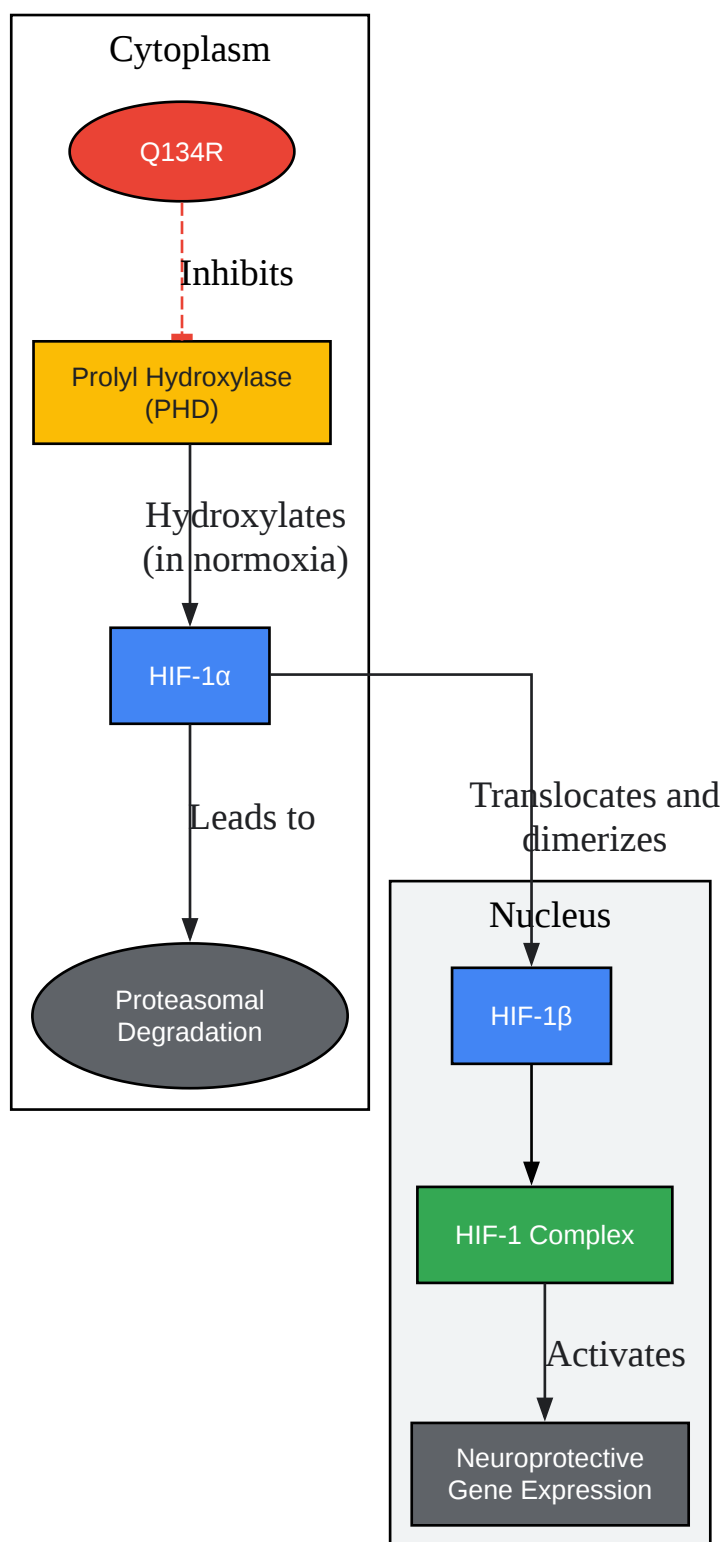
## Mechanism of Action and Signaling Pathways

**Q134R**'s therapeutic potential is attributed to its dual mechanism of action: inhibition of the NFAT signaling pathway and stabilization of HIF-1 $\alpha$ .

### NFAT Signaling Pathway Inhibition

**Q134R** inhibits the transcriptional activity of NFAT, a key regulator of gene expression involved in immune responses and neuronal plasticity. Unlike many immunomodulatory drugs, **Q134R** does not directly inhibit calcineurin, the upstream activator of NFAT. This targeted approach is anticipated to reduce the risk of systemic immunosuppression.[\[3\]](#)[\[5\]](#)





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